4-{[(7R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536) is a synthetic small molecule inhibitor primarily known for its high potency and selectivity against Polo-like kinase 1 (PLK1). [, ] PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, particularly in regulating mitotic progression. [, ] BI 2536 acts as a powerful tool in research, allowing scientists to investigate the role of PLK1 in numerous cellular processes and diseases. [, ]
Mechanism of Action
BI 2536 exerts its primary effect by inhibiting PLK1. [, , , ] It binds to the ATP-binding pocket of PLK1, competitively inhibiting the enzyme's activity. [] This inhibition disrupts critical PLK1-dependent processes in the cell cycle, leading to mitotic arrest, the inability of cells to properly divide, and ultimately apoptosis, a form of programmed cell death. [, , , , , , , ]
Cancer Research
Investigating PLK1 as a Therapeutic Target: BI 2536 has been used to study the role of PLK1 in a wide range of cancers, including:
Elucidating Mechanisms of Cell Cycle Regulation: Researchers utilize BI 2536 to study the intricate mechanisms by which PLK1 regulates cell cycle progression, mitotic entry, and spindle formation. [, ]
Synergistic Drug Combinations: BI 2536 has been tested in combination with other anti-cancer agents, revealing synergistic effects with agents such as cisplatin, docetaxel, and histone deacetylase inhibitors. [, , ] These findings suggest the potential for developing combination therapies to enhance treatment efficacy.
Drug Resistance Studies: Researchers use BI 2536 to understand mechanisms of drug resistance, particularly in cancers that develop resistance to standard chemotherapies. [, ]
Development of Drug Delivery Systems: Efforts have been made to encapsulate BI 2536 in liposomes to improve its delivery and reduce toxicity. []
Applications
Cardiac Fibroblast Research: BI 2536 has been used to study the effects of PLK1 inhibition on primary cardiac fibroblasts, demonstrating mitotic arrest and aneuploidy. [] This research highlights potential applications in understanding cardiac cell biology.
Related Compounds
Volasertib
Compound Description: Volasertib is a potent, selective, and orally available small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. [] Similar to BI 2536, Volasertib induces mitotic arrest and apoptosis in cancer cells.
Relevance: Volasertib belongs to the same class of compounds as BI 2536, dihydropteridinones, and shares a similar mechanism of action by targeting the ATP-binding domain of PLK1. [, ] Both compounds have shown promising anticancer activity in preclinical and clinical studies.
BI 6727
Compound Description: BI 6727 is another potent and selective inhibitor of PLK1. It was investigated as a potential therapeutic agent for prostate cancer in combination with histone deacetylase (HDAC) inhibitors. []
Midostaurin (PKC412)
Compound Description: Midostaurin, also known as PKC412, is a multi-targeted kinase inhibitor that blocks the activity of various kinases, including KIT, FLT3, and PDGFR. It is particularly effective against the D816V-mutated variant of KIT, frequently found in systemic mastocytosis (SM). []
Relevance: While not structurally related to BI 2536, Midostaurin exhibits synergistic effects with BI 2536 in inhibiting the growth of neoplastic mast cells. [, ] This synergy arises from targeting different pathways involved in cell survival and proliferation.
BI-D1870
Compound Description: BI-D1870 is a novel small-molecule inhibitor targeting ribosomal S6 kinase 1 (RSK1). It was investigated in combination with the recombinant attenuated vesicular stomatitis virus VSVΔM51 for the treatment of gliomas. []
Relevance: Although structurally unrelated to BI 2536, BI-D1870 was compared to BI 2536 in its ability to enhance the oncolytic effect of VSVΔM51 against glioma cells. [] Both inhibitors demonstrated synergistic effects, promoting viral replication and increasing the killing effect on glioma cells.
Imatinib (STI571)
Compound Description: Imatinib, also known as STI571 or Gleevec, is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a fusion protein found in chronic myeloid leukemia (CML) cells. [] It is a first-line treatment for CML.
Relevance: While structurally distinct from BI 2536, Imatinib's effect on CML cells was compared to BI 2536. The research demonstrated that BI 2536 exhibited growth-inhibitory effects on both imatinib-naive and imatinib-resistant CML cells, suggesting a potential alternative treatment strategy. [] Furthermore, BI 2536 synergizes with imatinib in inhibiting CML cell growth. []
Nilotinib (AMN107)
Compound Description: Nilotinib, also known as AMN107 or Tasigna, is another tyrosine kinase inhibitor that specifically targets BCR-ABL, similar to Imatinib. It is often used as a second-line treatment for CML patients who develop resistance or intolerance to Imatinib. []
Relevance: Despite structural differences from BI 2536, Nilotinib, like Imatinib, was compared to BI 2536 in terms of its effects on CML cell growth. The research showed that BI 2536 synergizes with Nilotinib, suggesting a potential combination therapy approach for CML. []
Gemcitabine
Compound Description: Gemcitabine is an anti-cancer chemotherapy drug classified as an antimetabolite. It is used to treat various cancers, including pancreatic cancer, lung cancer, and bladder cancer. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy medication used to treat cancer. It is a pyrimidine analog that works as an antimetabolite. [] 5-FU is used in a variety of cancers, including colorectal cancer, head and neck cancer, and breast cancer.
Relevance: Similar to Gemcitabine, 5-FU was combined with BI 2536 to explore potential synergistic effects against CC cells. Interestingly, this combination exhibited synergistic activity, suggesting a potential benefit in treating CC. []
NVP-AEW541
Compound Description: NVP-AEW541 is a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and proliferation. [] It has been investigated as a potential anticancer agent for various cancers, including CC.
Relevance: NVP-AEW541 was studied in combination with BI 2536 to investigate potential synergistic effects against CC cells. Similar to 5-FU, the combination of NVP-AEW541 and BI 2536 showed synergistic activity, suggesting a potential benefit in treating CC. []
Vorenostat (SAHA)
Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor used to treat cutaneous T cell lymphoma (CTCL). [] It acts by inhibiting HDAC enzymes, leading to changes in gene expression and inducing cell cycle arrest and apoptosis.
Relevance: While not structurally similar to BI 2536, Vorinostat was studied in combination with BI 2536 and BI 6727 for its ability to target prostate cancer. [] The research investigated whether combining PLK1 inhibitors with cell cycle-arresting agents like HDAC inhibitors could enhance anti-proliferative effects.
Valproic acid
Compound Description: Valproic acid is a branched short-chain fatty acid that acts as a histone deacetylase inhibitor (HDACi). [] It is commonly used as an anticonvulsant drug but has also shown anti-tumor activity in various cancers.
Relevance: Like Vorinostat, Valproic acid was combined with BI 2536 and BI 6727 to investigate potential synergistic effects against prostate cancer by targeting different phases of the cell cycle. [] The research aimed to enhance the anti-proliferative effects by combining PLK1 inhibitors with HDAC inhibitors.
Doxorubicin
Compound Description: Doxorubicin is an anthracycline-type chemotherapy drug used to treat cancer. It works by interfering with the DNA of cancer cells, preventing them from making RNA and proteins required for growth. []
Relevance: While not structurally related to BI 2536, Doxorubicin was tested in combination with BI 2536 for potential synergistic effects against multiple myeloma cells. No antagonistic effects were observed, suggesting that combining BI 2536 with current anti-myeloma regimens, including Doxorubicin, might be feasible in clinical settings. []
Cisplatin
Compound Description: Cisplatin is a chemotherapy medication used to treat a number of cancers. This includes certain ovarian, testicular, bladder, cervical, lung, mesothelioma, brain, and head and neck cancers. [] It is a platinum-based chemotherapy drug that works by crosslinking DNA and interfering with cell division.
Relevance: Cisplatin was investigated in combination with BI 2536 for potential synergistic effects against gastric cancer cells. Results showed that BI 2536 enhanced the inhibitory effect of Cisplatin on gastric cancer cell viability and invasion. [] This suggests that combining BI 2536 with Cisplatin could be a promising approach for treating gastric cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Berotralstat is a selective inhibitor of plasma kallikrein used in the prophylaxis of attacks of hereditary angioedema (HAE). It works by blocking the enzymatic activity of plasma kallikrein in releasing bradykinin, the major biologic peptide that promotes swelling and pain associated with attacks of HAE. Berotralstat is strictly used to prevent, but not treat, these attacks. Developed by BioCryst Pharmaceuticals, berotralstat is marketed under the name Orladeyo as oral capsules. Berotralstat was first approved by the FDA on December 3, 2020, as the first once-daily oral therapy to prevent angioedema attacks of HAE in adults and pediatric patients 12 years and older. Berotralstat was approved by the European Commission on April 30, 2021 and by Health Canada on June 06, 2022. Berotralstat is a Plasma Kallikrein Inhibitor. The mechanism of action of berotralstat is as a Kallikrein Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor. See also: Berotralstat Hydrochloride (active moiety of).
Besifovir dipivoxil is a small-molecule orally available inhibitor of the HBV polymerase. The HBV polymerase is the enzyme that catalyzes the production of new RNA from the existing strand of RNA. Besifovir dipivoxil is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus.
Besifloxacin Hydrochloride is the hydrochloride salt form of besifloxacin, a synthetic fourth-generation fluoroquinolone antibiotic, with broad spectrum antibacterial activity. Upon administration, besifloxacin targets, binds to and inhibits both bacterial DNA gyrase, an enzyme essential for DNA replication, transcription and repair of bacterial DNA, and bacterial topoisomerase IV, an enzyme required for partitioning of the chromosomal DNA during bacterial cell division. This inhibits DNA replication, transcription, and repair and cell division. See also: Besifloxacin (has active moiety).
Besonprodil is a drug which acts as an NMDA antagonist, selective for the NR2B subunit. It is under development as a supplemental medication for Parkinson's disease, and has been shown in animals to be effective in counteracting the dyskinesias associated with long term treatment with levodopa and related drugs.